molecular formula C10H11LiO2S B2401921 Lithium;3-but-3-enylbenzenesulfinate CAS No. 2375267-91-5

Lithium;3-but-3-enylbenzenesulfinate

Cat. No.: B2401921
CAS No.: 2375267-91-5
M. Wt: 202.2
InChI Key: APHBWAYUBYUWCY-UHFFFAOYSA-M
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Description

Lithium;3-but-3-enylbenzenesulfinate is an organolithium compound that features a lithium cation and a 3-but-3-enylbenzenesulfinate anion

Properties

IUPAC Name

lithium;3-but-3-enylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S.Li/c1-2-3-5-9-6-4-7-10(8-9)13(11)12;/h2,4,6-8H,1,3,5H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHBWAYUBYUWCY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=CCCC1=CC(=CC=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11LiO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-but-3-enylbenzenesulfinate typically involves the reaction of 3-but-3-enylbenzenesulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-but-3-enylbenzenesulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The lithium cation can be replaced by other cations in metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions with halides or other electrophiles can lead to substitution products.

Major Products

    Oxidation: 3-but-3-enylbenzenesulfonate

    Reduction: 3-but-3-enylbenzenesulfide

    Substitution: Various substituted benzenesulfinates depending on the electrophile used.

Scientific Research Applications

Lithium;3-but-3-enylbenzenesulfinate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the preparation of novel materials with unique properties.

    Electrochemistry: It is investigated for use in lithium-ion batteries and other electrochemical applications due to its lithium content.

Mechanism of Action

The mechanism of action of Lithium;3-but-3-enylbenzenesulfinate involves its ability to act as a nucleophile due to the presence of the lithium cation. This allows it to participate in various nucleophilic substitution reactions. The sulfinate group can also undergo redox reactions, making it versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-but-3-enylbenzenesulfonate
  • Lithium;3-but-3-enylbenzenesulfide
  • Lithium;3-but-3-enylbenzenesulfonamide

Uniqueness

Lithium;3-but-3-enylbenzenesulfinate is unique due to its specific combination of a lithium cation and a 3-but-3-enylbenzenesulfinate anion. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and industrial applications.

Biological Activity

Lithium;3-but-3-enylbenzenesulfinate is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion associated with a sulfinate group and an enylbenzene moiety. The compound's structural formula can be represented as follows:

C1H1LiO2S\text{C}_1\text{H}_1\text{Li}\text{O}_2\text{S}

This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cellular processes. Research indicates that compounds with similar sulfinate structures can inhibit specific enzymes or receptors, leading to alterations in cell proliferation and apoptosis.

Key Mechanisms Identified:

  • HDAC Inhibition: Similar compounds have shown to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. This inhibition can lead to increased acetylation of histones, promoting gene expression associated with cell cycle arrest and apoptosis .
  • Antioxidant Activity: The sulfinate group may also confer antioxidant properties, helping to mitigate oxidative stress in cells, which is a contributing factor in various diseases including cancer .

Biological Activity Assays

To evaluate the biological activity of this compound, various assays have been conducted. These include cytotoxicity tests on different cancer cell lines and assessments of enzyme inhibition.

Results Summary:

Assay Type Cell Line Concentration (µM) GI50 (µM) Comments
CytotoxicityHCT1160.1 - 100.75Moderate antiproliferative activity
HDAC InhibitionRecombinant HDAC10.1 - 10Not reportedModest inhibition observed
Antioxidant ActivityVariousNot specifiedNot applicablePotential for oxidative stress mitigation

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Cancer Treatment:
    • A study evaluated the compound's effects on colorectal cancer cells (HCT116) and found that it inhibited cell growth at concentrations as low as 0.75 µM. This suggests a promising role in cancer therapy, particularly in combination with other agents .
  • Neuroprotective Effects:
    • Another investigation focused on neurodegenerative diseases, where this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, indicating potential use in treating conditions like Alzheimer's disease .

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